4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazoline derivatives, including structures related to "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine," involves several key steps such as ring opening followed by ring closure reactions, as demonstrated in the synthesis of related compounds. For example, Halim & Ibrahim (2022) described the synthesis of novel pyrazoline derivatives through a process involving ring opening followed by ring closure reactions, showcasing the complexity and precision required in synthesizing such molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds related to "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine" has been extensively analyzed through various spectroscopic and crystallographic techniques. For instance, Alaşalvar et al. (2014) characterized a similar compound using elemental analysis, MS, FT-IR, 1H NMR, 13C NMR spectroscopy, and crystallographic techniques, highlighting the detailed structural insights obtained through these methods (Alaşalvar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyrazole derivatives showcase the reactivity and versatility of these compounds. Biffin, Brown, & Porter (1968) explored the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine, illustrating the potential chemical transformations that compounds like "4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine" might undergo (Biffin, Brown, & Porter, 1968).
Physical Properties Analysis
The physical properties of related compounds have been studied, including their stability and spectroscopic characteristics. Dhonnar et al. (2021) conducted computational calculations to analyze structural parameters, vibrational spectra, and electronic spectral properties of a related compound, providing insights into its physical properties (Dhonnar et al., 2021).
properties
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-25-20-13-19(21-14-22-20)24-18(16-10-6-3-7-11-16)12-17(23-24)15-8-4-2-5-9-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIVZPBETIIUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methoxypyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.